Comparative α-Glucosidase Inhibitory Potency: Phenoxyacetamide Scaffold vs. Established Inhibitors
The phenoxyacetamide scaffold has demonstrated α-glucosidase inhibitory potency superior to the standard clinical inhibitor Acarbose. In a series of N-(3-cyanothiophen-2-yl)-2-phenoxyacetamide analogs, the most potent compound showed an IC50 of 2.11 μM, compared to Acarbose at 327.0 μM [1]. While the target compound possesses a different substitution pattern (2-fluorophenoxy and N-hydroxyalkyl-thiophene), the core scaffold suggests potential for comparable or tunable activity [1].
| Evidence Dimension | α-Glucosidase inhibitory activity (IC50) |
|---|---|
| Target Compound Data | Not yet reported for this specific compound |
| Comparator Or Baseline | Acarbose (IC50 = 327.0 μM); HXH8r (IC50 = 15.32 μM); Compound 4d9 (IC50 = 2.11 μM) |
| Quantified Difference | Class representative up to 155-fold more potent than Acarbose |
| Conditions | In vitro enzyme inhibition assay using Saccharomyces cerevisiae α-glucosidase |
Why This Matters
This class-level potency suggests the compound may be a valuable research tool for studying α-glucosidase inhibition, potentially requiring lower concentrations than standard inhibitors.
- [1] Yi-Tong Chen et al. (2025). Design and synthesis of N-(3-cyanothiophen-2-yl)-2-phenoxyacetamide-based α-glucosidase inhibitors. Bioorganic & Medicinal Chemistry Letters, 117, 130068. View Source
